

Cbz-N-PEG10-acid molecular weight and formula

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Compound of Interest

Compound Name: Cbz-N-PEG10-acid

Cat. No.: B8030005

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In-Depth Technical Guide: Cbz-N-PEG10-acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of **Cbz-N-PEG10-acid**, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery system development.

Core Molecular Data

The fundamental molecular characteristics of **Cbz-N-PEG10-acid** are summarized in the table below. This data is essential for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

Parameter	Value
Chemical Formula	C31H53NO14
Molecular Weight	663.8 g/mol [1]

Chemical Structure and Functionality

Cbz-N-PEG10-acid is a polyethylene glycol (PEG) derivative that incorporates a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer, consisting of ten repeating ethylene glycol units, enhances the solubility of the molecule in aqueous media.

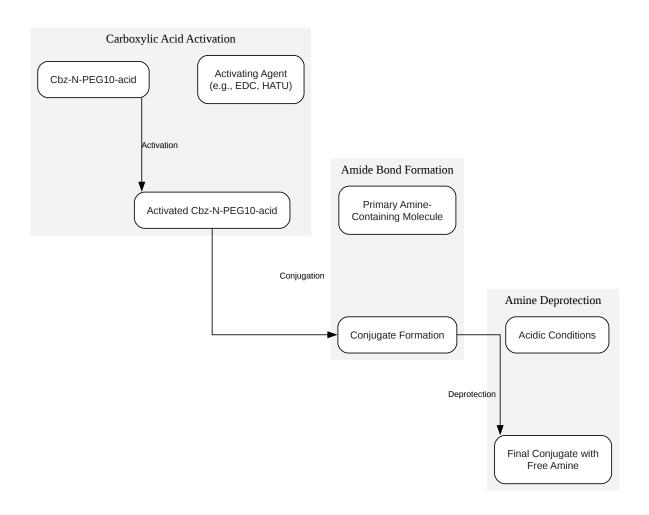


The terminal carboxylic acid can be activated to react with primary amine groups, forming stable amide bonds. The Cbz protecting group on the amine can be removed under specific acidic conditions, allowing for subsequent conjugation steps. This dual functionality makes it a versatile tool for creating complex bioconjugates.

Experimental Workflow: Bioconjugation

The following diagram illustrates a generalized workflow for the use of **Cbz-N-PEG10-acid** in a typical bioconjugation experiment, such as linking a therapeutic agent to a targeting ligand.





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References

- 1. Cbz-N-amido-PEG10-acid | BroadPharm [broadpharm.com]
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